molecular formula C13H9F3N2O2 B255384 MFCD06641519

MFCD06641519

Cat. No.: B255384
M. Wt: 282.22 g/mol
InChI Key: BTASOJHEPWAZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD06641519 is a complex heterocyclic compound that belongs to the class of oxazepinoquinolines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. The structure of this compound includes a quinoline core fused with an oxazepine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06641519 typically involves multiple steps, including cyclization and functional group transformations. One common method involves the use of 2-chloro-3-formyl quinolines as starting materials. These intermediates undergo a sequential cyclization and Buchwald-Hartwig amination to form the desired oxazepinoquinoline structure . The reaction conditions often include the use of microwave irradiation in dioxane, which provides high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common strategies in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

MFCD06641519 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazepine ring or the quinoline core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7-10-8(6-18-11(7)9)12(19)20-5-4-17-10/h1-3,6,17H,4-5H2

InChI Key

BTASOJHEPWAZSV-UHFFFAOYSA-N

SMILES

C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F

Canonical SMILES

C1COC(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.